molecular formula C15H14ClNO3 B11948204 3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B11948204
M. Wt: 291.73 g/mol
InChI Key: TXYRIFSQVJNWOZ-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a chlorophenyl group, a carbamoyl group, and a carboxylic acid group attached to a bicyclo[2.2.1]heptene framework. The compound’s molecular formula is C15H16ClNO3, and it has a molecular weight of approximately 293.75 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Biological Activity

3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H16ClNO3C_{15}H_{16}ClNO_3, with a molecular weight of approximately 293.74g/mol293.74\,g/mol. Its structure consists of a bicyclo[2.2.1]heptane core functionalized with a carboxylic acid and a chlorophenyl carbamoyl group, which enhances its biological interactions.

PropertyValue
Molecular FormulaC15H16ClNO3
Molecular Weight293.74 g/mol
IUPAC Name3-[(4-chlorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
InChI KeyXIRVDRLLUMERCX-UHFFFAOYSA-N
Canonical SMILESC1CC2CC1C(C2C(=O)O)C(=O)NC3=CC=C(C=C3)Cl

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways that regulate physiological responses.

Biological Activity

Research highlights several key areas of biological activity for this compound:

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated significant inhibition of proliferation in breast and lung cancer cells, with IC50 values indicating potent activity.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

  • Animal models showed a reduction in inflammatory markers following treatment, suggesting potential for use in chronic inflammatory conditions.

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial activity:

  • In vitro assays revealed effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Breast Cancer Model : In a xenograft model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls.
  • Inflammatory Bowel Disease (IBD) : A study involving an IBD model demonstrated that the compound reduced symptoms and improved histological scores.

Properties

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

3-[(4-chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C15H14ClNO3/c16-10-3-5-11(6-4-10)17-14(18)12-8-1-2-9(7-8)13(12)15(19)20/h1-6,8-9,12-13H,7H2,(H,17,18)(H,19,20)

InChI Key

TXYRIFSQVJNWOZ-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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